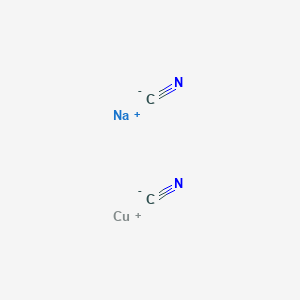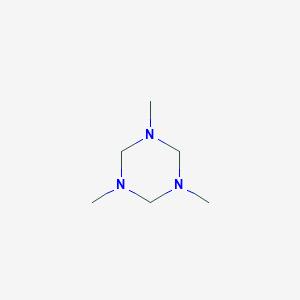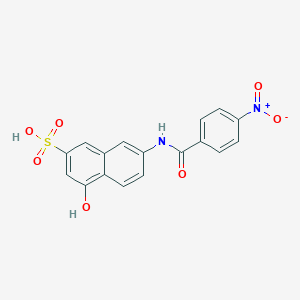
sodium;copper(1+);dicyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
sodium;copper(1+);dicyanide is an inorganic compound with the molecular formula CuNa(CN)2. This compound is a coordination complex where copper is in the +1 oxidation state, and it is coordinated with sodium and cyanide ions. It is used in various industrial applications, particularly in electroplating and as a reagent in organic synthesis.
Preparation Methods
sodium;copper(1+);dicyanide can be synthesized through several methods:
Reduction of Copper(II) Sulfate: One common method involves the reduction of copper(II) sulfate with sodium bisulfite at 60°C, followed by the addition of sodium cyanide to precipitate the compound as a pale yellow powder.
Direct Combination: Another method involves the direct combination of copper(I) cyanide with sodium cyanide in an aqueous solution, which results in the formation of the desired complex.
Chemical Reactions Analysis
sodium;copper(1+);dicyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) complexes.
Reduction: It can be reduced back to elemental copper under certain conditions.
Substitution: The cyanide ligands can be substituted with other ligands in the presence of suitable reagents.
Common reagents used in these reactions include acids, bases, and other cyanide compounds. Major products formed from these reactions include different copper complexes and cyanide derivatives .
Scientific Research Applications
sodium;copper(1+);dicyanide has several scientific research applications:
Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems.
Industry: It is widely used in electroplating processes to deposit copper on various substrates.
Mechanism of Action
The mechanism by which copper(1+) sodium cyanide(1:1:2) exerts its effects involves the coordination of the cyanide ions with the copper center. This coordination can influence the reactivity of the compound, making it a useful reagent in various chemical reactions. The molecular targets and pathways involved include interactions with metal centers and the formation of stable complexes .
Comparison with Similar Compounds
sodium;copper(1+);dicyanide can be compared with other similar compounds, such as:
Copper(I) Cyanide: This compound has a similar structure but lacks the sodium ion.
Sodium Cyanide: This compound is a simple cyanide salt and is highly toxic.
Copper(II) Cyanide: This compound contains copper in the +2 oxidation state and has different reactivity and applications compared to copper(1+) sodium cyanide(1:1:2).
This compound is unique due to its specific coordination structure, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
13715-19-0 |
|---|---|
Molecular Formula |
C2CuN2Na2 |
Molecular Weight |
138.57 g/mol |
IUPAC Name |
sodium;copper(1+);dicyanide |
InChI |
InChI=1S/2CN.Cu.Na/c2*1-2;;/q2*-1;2*+1 |
InChI Key |
AWFSMZYQORAXBR-UHFFFAOYSA-N |
SMILES |
[C-]#N.[C-]#N.[Na+].[Cu+] |
Canonical SMILES |
[C-]#N.[C-]#N.[Na+].[Cu+] |
Key on ui other cas no. |
13715-19-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















